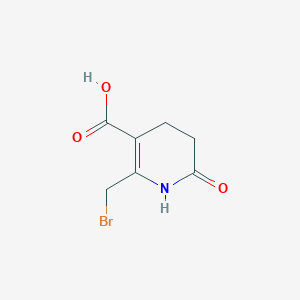

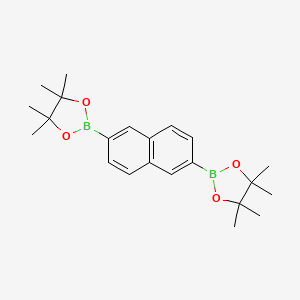

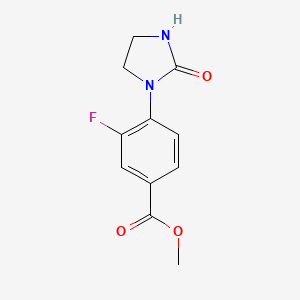

![molecular formula C8H6N2O2S B1457314 Methyl thieno[3,2-D]pyrimidine-4-carboxylate CAS No. 1029144-47-5](/img/structure/B1457314.png)

Methyl thieno[3,2-D]pyrimidine-4-carboxylate

Vue d'ensemble

Description

Methyl thieno[3,2-D]pyrimidine-4-carboxylate is a derivative of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

The synthesis of thieno[3,2-D]pyrimidine derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

Thienopyrimidines are purine bioisosters, and the use of their skeleton is a key factor in the process of creating new derivatives with predefined properties . Considering the fusion between pyrimidine and thiophene rings, three different thienopyrimidines can be obtained, namely thieno[2,3-D]pyrimidines, thieno[3,2-D]pyrimidines and thieno[3,4-D]pyrimidines .Applications De Recherche Scientifique

Synthesis and Biological Activity

Methyl thieno[3,2-d]pyrimidine-4-carboxylate serves as a critical intermediate in synthesizing various biologically active thienopyrimidine derivatives. Researchers have developed methods for preparing 4-(phenylamino)thieno[3,2-d]pyrimidines, showcasing significant medicinal and biological activities, such as potent inhibition of VEGF receptor-2 kinase, crucial for tumor growth and development. These compounds are also explored for their potential therapeutic applications in treating psychosis, memory impairment, and drug abuse due to their affinity for the 5-HT3 receptor (Yang-Heon Song, 2007).

Further research has expanded the scope of thienopyrimidines by synthesizing novel derivatives with antimicrobial and anti-inflammatory properties, indicating the compound's versatility in developing new therapeutic agents. These studies underline the significance of this compound as a precursor in creating compounds with varied biological activities, including notable antimicrobial efficacy against pathogens like Staphylococcus aureus (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018).

Photophysical and Fluorescence Studies

The compound and its derivatives exhibit promising photophysical properties, making them subjects of fluorescence studies. These studies aim at understanding the compounds' behavior in various environments, including their potential antitumor applications. The solvatochromic behavior and reasonable fluorescence quantum yields of these derivatives in different solvents suggest their utility in designing fluorescence-based sensors or imaging agents for biomedical applications (M. S. D. Carvalho, A. C. Hortelão, R. Calhelha, Ana S. Abreu, P. Coutinho, M. Queiroz, E. M. Castanheira, 2013).

Green Chemistry and Microwave-Assisted Syntheses

Innovations in green chemistry have led to the development of rapid and environmentally friendly synthetic methods for thienopyrimidine derivatives, utilizing microwave irradiation and solvent-free conditions. These methods significantly reduce reaction times, enhance yields, and minimize solvent use, aligning with sustainability goals in chemical synthesis. Such advancements not only streamline the production of this compound derivatives but also open new pathways for the efficient synthesis of complex molecules (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).

Mécanisme D'action

Target of Action

Methyl thieno[3,2-D]pyrimidine-4-carboxylate primarily targets the vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor . These receptors play a crucial role in regulating both vasculogenesis and angiogenesis of blood vessels .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the VEGF/KDR and PDGF receptors, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of VEGF/KDR and PDGF receptors affects several biochemical pathways. These receptors are involved in various signal transduction pathways, which can lead to metastasis and drug resistance . Therefore, the inhibition of these receptors can potentially disrupt these pathways, leading to a decrease in metastasis and drug resistance .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme properties . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and differentiation, which are originated from the action of protein kinases (PKs) . This can lead to a decrease in the progression of cancer .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl thieno[3,2-D]pyrimidine-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can disrupt various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been found to interact with topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . By inhibiting these enzymes, the compound can interfere with DNA replication and transcription processes, which are vital for cell proliferation and survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death . It can also inhibit cell proliferation by downregulating the expression of genes involved in cell cycle progression. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with several enzymes and cofactors, influencing their activity and the overall metabolic flux . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP, the cell’s primary energy currency . Additionally, this compound can affect the levels of various metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes . These metabolic effects contribute to the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and other organelles . The compound’s distribution within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . The precise subcellular localization of this compound is essential for its specific biological effects and therapeutic potential.

Propriétés

IUPAC Name |

methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)6-7-5(2-3-13-7)9-4-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQJFAKBXWTHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256104 | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029144-47-5 | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029144-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thieno[3,2-d]pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

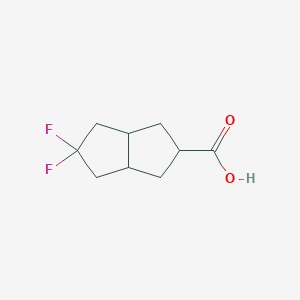

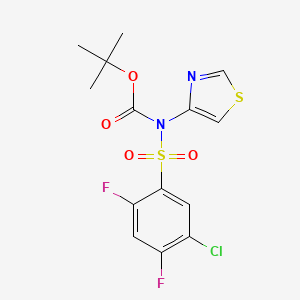

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)